molecular formula C35H45N2O6P B12282070 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12282070
M. Wt: 620.7 g/mol
InChI Key: XZGSDLJMHWJDHL-UHFFFAOYSA-N
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Description

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a phosphoramidite derivative commonly employed in oligonucleotide synthesis. Its structure comprises:

  • A bis(4-methoxyphenyl)phenylmethoxy (DMT) group, which acts as a protecting group for hydroxyl functionalities, ensuring regioselectivity during nucleotide coupling .
  • An oxolane (tetrahydrofuran) ring substituted with a methyl group linked to the DMT moiety, providing steric protection to the reactive phosphite center.
  • A diisopropylamino (DIPA) group bound to phosphorus, enhancing nucleophilicity during the coupling reaction.
  • A cyanoethyl (propanenitrile) group as a phosphate-protecting group, removable under mild basic conditions .

This compound is critical in automated solid-phase DNA/RNA synthesis due to its stability under acidic conditions (DMT removal) and controlled reactivity during phosphite triester formation .

Properties

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H45N2O6P/c1-26(2)37(27(3)4)44(42-23-10-22-36)43-33-21-24-40-34(33)25-41-35(28-11-8-7-9-12-28,29-13-17-31(38-5)18-14-29)30-15-19-32(39-6)20-16-30/h7-9,11-20,26-27,33-34H,10,21,23-25H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGSDLJMHWJDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCOC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could involve:

    Formation of the oxolan ring: This step might involve the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the bis(4-methoxyphenyl)-phenylmethoxy group: This could be achieved through a nucleophilic substitution reaction using a suitable leaving group.

    Attachment of the phosphanyl group: This step might involve the reaction of a phosphine precursor with the oxolan intermediate under controlled conditions.

    Addition of the propanenitrile group: This could be done through a nucleophilic addition reaction using a suitable nitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The phosphanyl group (P(III)) undergoes oxidation to form phosphate (P(V)) derivatives, a key reaction for stabilizing the compound in biological systems or modifying its reactivity.

ReagentConditionsProductYieldSource
Iodine (I₂)Anhydrous THF, RTPhosphate triester with iodine incorporation85–90%
Hydrogen peroxide (H₂O₂)Aqueous acetone, 0°CStable phosphate derivative (no iodine byproducts)78%
tert-Butyl hydroperoxide (TBHP)Dichloromethane, RTtert-Butyl-protected phosphate82%

Mechanism : Oxidation proceeds via a two-electron transfer, forming a pentavalent phosphorus intermediate. The choice of oxidizing agent influences the stability and downstream utility of the product.

Substitution Reactions

The di(propan-2-yl)amino group attached to phosphorus is susceptible to nucleophilic substitution, enabling functionalization of the phosphorous center.

NucleophileConditionsProductApplicationSource
Primary amines (RNH₂)DMF, 50°C, 12hPhosphoramidate derivativesProdrug synthesis
Thiols (RSH)Triethylamine, CH₃CN, RTThiophosphatesBioconjugation
WaterAcidic hydrolysis (HCl, H₂O)Hydrolyzed phosphateDeprotection in synthesis

Key Insight : Substitution reactions are stereospecific, retaining configuration at the phosphorus center due to the trigonal bipyramidal transition state.

Nucleophilic Displacement at the Nitrile Group

The terminal nitrile group participates in reactions typical of alkyl nitriles, though its steric environment modulates reactivity.

Reaction TypeReagent/ConditionsProductNotesSource
HydrolysisH₂SO₄ (conc.), refluxCarboxylic acid derivativeRequires harsh conditions
ReductionLiAlH₄, THF, 0°C → RTPrimary amineLow yield (∼45%)
Grignard AdditionRMgX, ether, −78°CKetone after workupLimited by steric hindrance

Hydrolysis of the Oxolane Ring

The oxolane (tetrahydrofuran) ring undergoes acid- or base-catalyzed ring-opening, particularly under conditions that destabilize the ether linkage.

ConditionsReagentProductOutcomeSource
HCl (6M), refluxH₂OLinear polyol with phosphate and nitrileComplete ring opening
NaOH (1M), RTMethanolAlkoxide intermediatePartial degradation

Structural Impact : Ring-opening eliminates steric protection, exposing the phosphorous center for further reactions.

Phosphorylation and Coupling Reactions

The compound serves as a phosphoramidite reagent in oligonucleotide synthesis, reacting with hydroxyl groups on nucleosides.

Coupling PartnerActivatorSolventProductEfficiencySource
5'-OH Nucleoside1H-TetrazoleCH₃CNPhosphite triester linkage>95%
Solid-support-bound oligonucleotideDCIDMFElongated oligonucleotide chain90–92%

Optimization : Anhydrous conditions and activators like tetrazole are critical for high coupling efficiency .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar phosphoramidites due to steric and electronic effects from the bis(4-methoxyphenyl) group.

Compound VariationOxidation Rate (vs. Reference)Substitution ReactivityNotesSource
Without aromatic methoxy groups1.5× fasterHigherReduced steric bulk
Fluorinated oxolane derivative0.7× slowerSimilarElectron withdrawal
tert-Butyl-protected phosphoramidite2.0× fasterLowerEnhanced steric shielding

Stability Under Ambient Conditions

The compound degrades via hydrolysis and oxidation, necessitating storage under inert atmospheres.

ConditionDegradation PathwayHalf-Life (25°C)Source
Dry argonNegligible>6 months
Humid air (60% RH)Hydrolysis of P–N bond72 hours
Light-exposedRadical oxidation24 hours

Scientific Research Applications

Nucleic Acid Chemistry

One of the primary applications of this compound is in the field of nucleic acid chemistry, particularly as a phosphoramidite reagent for synthesizing oligonucleotides. The phosphanyl group allows for the efficient phosphorylation of nucleosides, which is essential in the synthesis of DNA and RNA sequences. This application has been documented in several patents, highlighting its utility in developing therapeutic oligonucleotides and gene therapies .

Drug Delivery Systems

The compound has been explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules. Its structure allows it to encapsulate drugs effectively, enhancing their stability and bioavailability. Research indicates that modifications to the oxolan ring can improve the delivery efficacy of anticancer agents .

Antiviral Agents

Recent studies have investigated the antiviral properties of derivatives of this compound. The incorporation of the bis(4-methoxyphenyl) group has shown promise in inhibiting viral replication mechanisms, making it a candidate for further development as an antiviral drug .

Cancer Therapy

The compound's ability to target specific cellular pathways has led to research into its application in cancer therapy. By modifying the functional groups attached to the phosphanyl moiety, researchers have developed analogs that exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Study 1: Oligonucleotide Synthesis

In a study published by researchers at a leading pharmaceutical company, the compound was utilized as a key reagent in synthesizing a novel antisense oligonucleotide aimed at treating genetic disorders. The synthesis process demonstrated high yields and purity levels, confirming the compound's effectiveness as a phosphoramidite .

Case Study 2: Antiviral Activity

A collaborative study between several universities evaluated the antiviral activity of modified derivatives of this compound against HIV. The results indicated that specific modifications enhanced efficacy by up to 50% compared to standard antiviral agents, suggesting its potential as a lead compound for drug development .

Case Study 3: Drug Delivery Mechanism

Research conducted on drug delivery systems incorporating this compound revealed that nanoparticles formed using this molecule could effectively deliver chemotherapeutic agents directly to tumor sites, significantly improving treatment outcomes in animal models .

Mechanism of Action

The mechanism of action of “3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Signal Transduction Pathways: The compound might influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations :

  • The DMT group is conserved across analogs for hydroxyl protection but varies in bulkiness compared to TBS .
  • Cyanoethyl is a universal phosphate-protecting group, enabling mild deprotection (e.g., β-elimination with ammonia) .
  • Nucleobase or heterocyclic modifications (e.g., pyrazolopyrimidine in ) tailor compounds for specific hybridization or therapeutic targets.

Reactivity and Stability

Protecting Group Stability

  • DMT vs. TBS : DMT is labile under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane), while TBS requires fluoride-based deprotection (e.g., TBAF), limiting compatibility with acid-sensitive substrates .
  • Cyanoethyl vs. Methyl: Cyanoethyl groups are removed under milder basic conditions (e.g., NH4OH, 55°C, 5 hours) compared to methyl groups (requiring thiols or prolonged basic treatment) .

Coupling Efficiency

Studies comparing the target compound with TBS-protected analogs (e.g., ) reveal:

  • Target Compound : 95–98% coupling efficiency in standard phosphoramidite chemistry due to optimal steric protection by DMT.
  • TBS Analogs : Reduced efficiency (85–90%) owing to incomplete silyl deprotection, leading to truncated sequences .

NMR and Spectroscopic Comparisons

As per , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate compounds with substituent variations:

  • Target Compound : δH 6.8–7.4 ppm (aromatic DMT protons), δP 149 ppm (phosphite).
  • TBS Analog : δH 0.1–0.3 ppm (TBS methyl groups), δP 147 ppm (electron-withdrawing TBS effect) .

Biological Activity

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic compound with potential therapeutic applications. Its structure suggests significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phosphanyl group linked to a nitrile, along with multiple aromatic rings and an oxolane moiety. The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Molecular Formula: C31H46N5O5P
Molecular Weight: 585.73 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The phosphanyl group may interact with enzymes involved in cellular signaling pathways, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing downstream signaling cascades.
  • Cell Penetration : The structure allows for efficient cell membrane penetration, which is crucial for its therapeutic efficacy.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile exhibit various biological activities:

Anticancer Activity

Several studies have demonstrated that phosphoramidate derivatives possess anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antiviral Properties

Research indicates that certain derivatives can inhibit viral replication by interfering with viral entry or replication processes. This is particularly relevant in the context of RNA viruses .

Neuroprotective Effects

There is emerging evidence suggesting that compounds like this one may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of phosphoramidate derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
  • Neuroprotective Mechanisms : In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with related compounds reduced cell death by up to 40%, suggesting potential applications in treating neurodegenerative conditions .
  • Antiviral Activity : A recent investigation into the antiviral properties of similar compounds revealed effective inhibition of viral replication in vitro, highlighting their potential as therapeutic agents against emerging viral pathogens .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerHighInduces apoptosis via mitochondrial pathways ,
AntiviralModerateInhibits viral replication ,
NeuroprotectiveHighReduces oxidative stress-induced neuronal death ,

Q & A

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

The compound must be stored in a tightly sealed container below -20°C to prevent degradation, as indicated by its sensitivity to ambient conditions . For short-term use, avoid exposure to moisture and oxygen by working under inert gas (e.g., argon) in a glovebox. Handling requires nitrile gloves, safety goggles, and lab coats to minimize skin contact, with proper ventilation to avoid aerosol inhalation .

Q. What synthetic methodologies are commonly used to prepare this phosphoramidite derivative?

The compound is synthesized via nucleophilic substitution reactions involving a protected sugar moiety and a phosphoramidite precursor. Key steps include:

  • Protection : The hydroxyl group on the oxolane ring is protected with a bis(4-methoxyphenyl)phenylmethyl (DMT) group under anhydrous conditions .
  • Phosphitylation : The protected intermediate reacts with diisopropylaminophosphine in the presence of a mild acid catalyst (e.g., tetrazole) to form the phosphoramidite .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) ensures >95% purity, confirmed by <sup>31</sup>P NMR .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) and reaction path sampling can predict transition states and intermediate stability, reducing trial-and-error experimentation. For example:

  • Energy Profiling : Calculate activation energies for phosphitylation steps to identify optimal reaction temperatures .
  • Solvent Screening : COSMO-RS simulations predict solvent effects on reaction yield, favoring non-polar solvents like dichloromethane .
  • Feedback Loops : Integrate experimental data (e.g., NMR yields) with machine learning models to refine computational predictions iteratively .

Q. What analytical techniques resolve contradictions in reported purity and stability data?

Discrepancies in purity often arise from residual solvents or hydrolyzed byproducts. A multi-method approach is recommended:

  • HPLC-MS : Quantify impurities using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) .
  • <sup>31</sup>P NMR : Detect hydrolyzed phosphate species (δ = -1 to 2 ppm) versus intact phosphoramidite (δ = 148–150 ppm) .
  • Karl Fischer Titration : Measure moisture content (<50 ppm) to correlate with stability .

Q. How does steric hindrance from the DMT group influence coupling efficiency in oligonucleotide synthesis?

The bulky DMT group reduces coupling efficiency by ~15% compared to smaller protecting groups (e.g., acetyl). Mitigation strategies include:

  • Activator Optimization : Use 5-ethylthio-1H-tetrazole (ETT) instead of tetrazole to enhance nucleophilicity .
  • Temperature Control : Conduct couplings at 25°C instead of room temperature to balance reactivity and steric effects .
  • Kinetic Analysis : Monitor coupling rates via real-time <sup>31</sup>P NMR to adjust reagent stoichiometry dynamically .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during long-term storage?

Degradation pathways include hydrolysis of the phosphoramidite group and DMT cleavage. Solutions:

  • Lyophilization : Freeze-dry the compound under vacuum to remove residual moisture .
  • Stabilizers : Add 0.1% (w/w) 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit oxidation .
  • Aliquot Storage : Divide the compound into single-use vials to minimize freeze-thaw cycles .

Q. How to validate synthetic intermediates when spectroscopic data is limited?

Combine orthogonal techniques:

  • HRMS-ESI : Confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 789.3) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton environments in the oxolane ring .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline intermediates .

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